molecular formula C12H20N4O2 B2886094 N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1384530-13-5

N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No.: B2886094
CAS No.: 1384530-13-5
M. Wt: 252.318
InChI Key: CUVNDQCAJUTDKL-UHFFFAOYSA-N
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Description

N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a piperidine ring substituted with an ethylcarbamoyl group and a prop-2-yn-1-yl group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via an alkylation reaction using propargyl bromide in the presence of a base like potassium carbonate.

    Carbamoylation: The ethylcarbamoyl group is introduced through a reaction with ethyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it into an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable leaving groups and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways, such as those involved in neurological or inflammatory diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(methylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
  • N-[(ethylcarbamoyl)amino]-1-(but-2-yn-1-yl)piperidine-2-carboxamide
  • N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide

Uniqueness

N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and metabolic stability, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-ethyl-3-[(1-prop-2-ynylpiperidine-2-carbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-3-8-16-9-6-5-7-10(16)11(17)14-15-12(18)13-4-2/h1,10H,4-9H2,2H3,(H,14,17)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVNDQCAJUTDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NNC(=O)C1CCCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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